Thulium trichloride

coordination chemistry lanthanide contraction aqueous rare earth chemistry

Sourcing high-purity anhydrous TmCl₃ with consistent lot-to-lot quality remains a bottleneck for advanced photonic and nuclear research. This compound provides the exact Tm³⁺ ionic radius, 4f¹² electronic configuration, and 100-134 barn neutron cross-section required for reproducible material synthesis. • Enables CsTmCl₃ perovskite microcrystals: 337 nm NUV emission, 68 nm FWHM, 12% PLQY. • Tm-169 neutron capture cross-section 100-134 barns - ideal for fast-spectrum SPNDs. • Tm²⁺ NIR luminescence at ~1140 nm with τ = 0.98 ± 0.05 ms for storage phosphors.

Molecular Formula Cl3Tm
Molecular Weight 275.29 g/mol
CAS No. 13537-18-3
Cat. No. B079642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThulium trichloride
CAS13537-18-3
Synonymsthulium chloride
Molecular FormulaCl3Tm
Molecular Weight275.29 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Tm+3]
InChIInChI=1S/3ClH.Tm/h3*1H;/q;;;+3/p-3
InChIKeyILOTUXNTERMOJL-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TmCl₃ Procurement and Baseline Characteristics


Thulium trichloride (TmCl₃, CAS 13537-18-3) is an anhydrous rare earth halide salt that forms yellow crystals with a monoclinic YCl₃-type (AlCl₃) layer structure [1]. With a molecular weight of 275.29 g/mol, melting point of 824 °C, and boiling point of 1,490 °C, TmCl₃ is available commercially as an anhydrous powder at 99.9% trace metals purity [2]. The compound serves as a critical precursor for synthesizing thulium-doped materials, including nanoparticles and perovskite microcrystals, and is valued for the characteristic optical transitions of the Tm³⁺ ion .

Why TmCl₃ Cannot Be Substituted


Despite sharing the same +3 oxidation state and AlCl₃-type crystal structure with adjacent lanthanide chlorides (ErCl₃, YbCl₃, LuCl₃), TmCl₃ cannot be substituted generically due to three critical differentiators: (1) Tm³⁺ occupies a precise position in the lanthanide contraction series, yielding distinct ionic radii and hydration coordination distances that affect solution chemistry and doping behavior [1]; (2) the Tm³⁺ ion possesses a unique 4f¹² electronic configuration that produces characteristic optical transitions, including the 1.47 μm (³H₄ → ³F₄) and 1.9 μm (³F₄ → ³H₆) near-infrared emission bands absent in Er³⁺, Yb³⁺, or Lu³⁺ [2]; (3) Tm-169 exhibits a thermal neutron capture cross-section (100–134 barns) that is distinct from Yb (multiple isotopes with varied cross-sections) and Lu (over 2,000 barns for Lu-176), making TmCl₃ the only chloride in this triad suitable for applications requiring moderate neutron absorption without excessive self-shielding [3][4].

TmCl₃ Performance Benchmarks vs. Comparators


Hydration Coordination Distance vs. Lanthanides

In concentrated aqueous solutions (3.2–3.6 m), the Tm³⁺ ion from TmCl₃ exhibits an inner-sphere water coordination distance (RE³⁺–H₂O) of 2.358 Å, which is systematically shorter than Tb³⁺ (2.409 Å) and Dy³⁺ (2.396 Å), but longer than Yb³⁺ and Lu³⁺ (2.338 Å) [1]. This places Tm³⁺ precisely at the transition point of the lanthanide contraction series where coordination number shifts from nine to eight water nearest neighbors, a behavior that distinguishes TmCl₃ from ErCl₃ and earlier lanthanide chlorides [1].

coordination chemistry lanthanide contraction aqueous rare earth chemistry

NUV Photoluminescence Efficiency vs. Lead Perovskites

CsTmCl₃ microcrystals, synthesized using TmCl₃ as the thulium source, demonstrate highly efficient near-ultraviolet (NUV) emission at 337 nm with a full width at half maximum (FWHM) of 68 nm and a photoluminescence quantum yield (PLQY) of 12% [1]. This represents the first demonstration of high-efficiency NUV luminescence in a lead-free halide perovskite, addressing a critical gap where conventional lead-based perovskites (e.g., CsPbCl₃) struggle to achieve efficient NUV emission due to defect-mediated non-radiative recombination [1].

NUV luminescence lead-free perovskite optoelectronic materials

Thermal Neutron Capture Cross-Section

Thulium-169 exhibits a thermal neutron total cross-section of 134 ± 3 barns at 0.0253 eV, with a thermal neutron capture cross-section of approximately 100 barns [1][2]. In an analysis of ENDF neutron-capture cross-section data for fast-spectrum self-powered neutron detectors (SPNDs), thulium was identified alongside tantalum, terbium, lutetium, and iridium as one of only five candidate emitter materials suitable for fast-spectrum applications [3]. Among the adjacent lanthanides, lutetium possesses a substantially higher thermal capture cross-section (Lu-176: ~2,100 barns), while ytterbium exhibits complex isotopic variation (Yb-168: ~2,300 barns; Yb-174: ~65 barns) that complicates detector response prediction [4].

neutron detection nuclear instrumentation self-powered neutron detectors

Tm²⁺ NIR Luminescence Lifetime

In BaFCl:Tm³⁺ nanocrystalline phosphors (250 ± 50 ppm Tm³⁺ doping), X-ray irradiation generates Tm²⁺ ions that exhibit characteristic f–f luminescence in the near-infrared at ~1140 nm with an excited state lifetime τ = 0.98 ± 0.05 ms [1]. This millisecond-scale lifetime is advantageous for storage phosphor applications requiring delayed readout. Notably, no d–f luminescence is observed in the visible range for the BaFCl host, confirming that the NIR emission originates specifically from the Tm²⁺ 4f¹³ configuration [1]. Comparable divalent lanthanide emitters (e.g., Sm²⁺, Eu²⁺, Yb²⁺) emit in different spectral regions, making Tm²⁺ the only divalent rare earth providing this specific ~1140 nm NIR emission band.

X-ray storage phosphors divalent thulium NIR luminescence

Fractional Extraction Purity vs. Yb and Lu Chlorides

A patented fractional extraction method using saponified C272 organic phase enables direct preparation of 5N grade (99.999% purity) TmCl₃, YbCl₃, and LuCl₃ from a mixed rare earth chloride aqueous solution containing Tm (18.0–20.0 g/L), Yb (120.0–125.0 g/L), and Lu (23.0–26.0 g/L) [1]. The process employs a Tm/TmYb/YbLu/Lu four-outlet fractional distillation extraction separation system with 3.0 mol/L HCl as washing acid [1]. The key differentiation lies in the separation sequence: Tm is the first high-purity fraction isolated, preceding Yb and Lu, making TmCl₃ the most readily obtainable 5N product from heavy rare earth concentrates [1].

rare earth separation high-purity chlorides fractional extraction

Heats of Dilution in Lanthanide Chlorides

The heats of dilution of aqueous TmCl₃ solutions have been measured up to saturation at 25 °C alongside the complete series of rare earth chlorides from LaCl₃ through LuCl₃ [1]. The relative partial molal heat content trends for TmCl₃ align with the characteristic pattern observed across the heavy lanthanide chloride series, reflecting the systematic decrease in cation radius and the associated change in inner-sphere water coordination from nine to eight [1]. TmCl₃ occupies a specific position in this thermodynamic series, distinct from ErCl₃ (larger radius, higher hydration enthalpy) and YbCl₃ (smaller radius, lower hydration enthalpy), making TmCl₃ the appropriate reference for experiments investigating the coordination transition region.

solution thermodynamics rare earth chlorides heat of dilution

TmCl₃ Application Scenarios


Lead-Free NUV Perovskite Synthesis

TmCl₃ serves as the essential thulium source for synthesizing CsTmCl₃ perovskite microcrystals via hot-injection methods, yielding materials with 337 nm NUV emission, 68 nm FWHM, and 12% PLQY [1]. This application addresses the critical need for lead-free, efficient NUV optoelectronic materials where conventional lead halide perovskites underperform [1].

Fast-Spectrum Neutron Detector Emitters

Thulium metal or thulium-containing emitter materials for fast-spectrum SPNDs require high-purity TmCl₃ as the initial precursor for metallothermic reduction or electrochemical processing. The moderate thermal neutron capture cross-section (100–134 barns) of Tm-169 makes it one of only five identified candidate materials for fast-spectrum neutron flux monitoring, with distinct advantages over lutetium (excessive self-shielding) and tantalum (lower sensitivity) [2][3].

X-ray Storage Phosphors with NIR Luminescence

TmCl₃ is used as a Tm³⁺ doping precursor for BaFCl and related matlockite-structure host materials. Upon X-irradiation, the generated Tm²⁺ ions produce characteristic ~1140 nm NIR luminescence with an excited state lifetime τ = 0.98 ± 0.05 ms [4]. This millisecond-scale decay enables delayed readout in storage phosphor applications, a temporal response not provided by Yb³⁺- or Er³⁺-doped alternatives [4].

Hydration Number Transition Studies

For fundamental investigations of the lanthanide contraction and its effect on aqueous coordination chemistry, TmCl₃ provides the specific RE³⁺–H₂O distance (2.358 Å) and hydration behavior characteristic of the 9→8 coordination number transition [5]. This makes TmCl₃ the preferred reagent over ErCl₃ (2.369 Å, still nine-coordinate tendency) or LuCl₃ (2.338 Å, fully eight-coordinate) when the transition region is the object of study [5].

Technical Documentation Hub

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